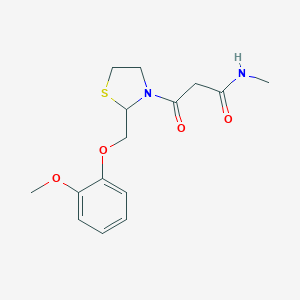
(2-Bromocyclopropen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromocyclopropen-1-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclopropene derivative that contains a bromine atom and a hydroxyl group attached to a three-membered ring. It has been studied for its potential use in various fields, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of (2-Bromocyclopropen-1-yl)methanol is not fully understood. However, it is believed that the compound can undergo various reactions, including nucleophilic addition, cycloaddition, and ring-opening reactions. These reactions can be used to introduce new functional groups or to modify existing ones.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-Bromocyclopropen-1-yl)methanol. However, it has been shown to exhibit antimicrobial activity against various bacterial strains. It has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Bromocyclopropen-1-yl)methanol is its stability and reactivity. It can be easily handled and stored, and its unique properties make it a valuable tool for synthetic chemists. However, its limited availability and high cost can be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on (2-Bromocyclopropen-1-yl)methanol. One area of interest is its potential use as a catalyst in organic synthesis. Another area of research is its potential use in the development of new antimicrobial agents. Additionally, further studies on its mechanism of action and physiological effects could provide valuable insights into its potential applications in medicine and biotechnology.
In conclusion, (2-Bromocyclopropen-1-yl)methanol is a unique and valuable compound that has potential applications in various fields of science. Its stability and reactivity make it a valuable tool for synthetic chemists, while its antimicrobial and anticancer properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (2-Bromocyclopropen-1-yl)methanol can be achieved through several methods. One of the most common methods involves the reaction of cyclopropene with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
(2-Bromocyclopropen-1-yl)methanol has been extensively studied for its potential applications in organic synthesis. It can be used as a building block in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. Its unique reactivity and stability make it a valuable tool for the development of new synthetic routes and methodologies.
Propiedades
Número CAS |
176167-13-8 |
|---|---|
Nombre del producto |
(2-Bromocyclopropen-1-yl)methanol |
Fórmula molecular |
C4H5BrO |
Peso molecular |
148.99 g/mol |
Nombre IUPAC |
(2-bromocyclopropen-1-yl)methanol |
InChI |
InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2 |
Clave InChI |
XVLPSEGMXJIPLR-UHFFFAOYSA-N |
SMILES |
C1C(=C1Br)CO |
SMILES canónico |
C1C(=C1Br)CO |
Sinónimos |
1-Cyclopropene-1-methanol,2-bromo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





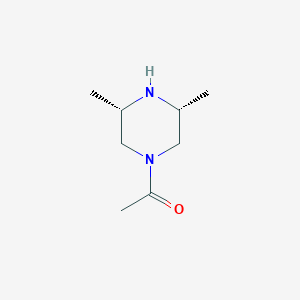

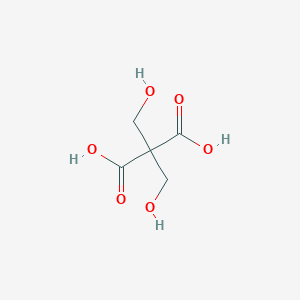
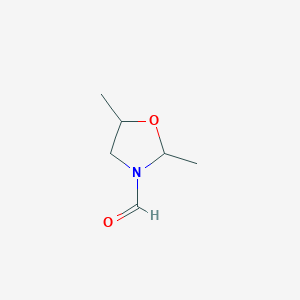

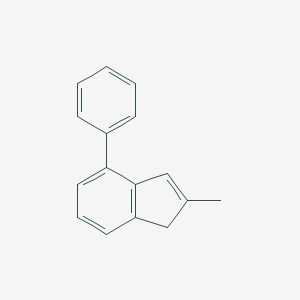



![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)

